molecular formula C15H12N2O2S B15157205 Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- CAS No. 496800-11-4

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-

Cat. No.: B15157205
CAS No.: 496800-11-4
M. Wt: 284.3 g/mol
InChI Key: LRHNTONFGOMKTI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- is a chemical compound with the molecular formula C15H12N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a 3-cyanophenyl group and a 4-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 3-cyanobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, which rely on anaerobic glycolysis. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets include the active site of CA IX, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- is unique due to its specific combination of a 3-cyanophenyl group and a 4-methyl substituent, which confer distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrases highlights its potential as a targeted therapeutic agent .

Properties

CAS No.

496800-11-4

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-[(3-cyanophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H12N2O2S/c1-12-5-7-15(8-6-12)20(18,19)17-11-14-4-2-3-13(9-14)10-16/h2-9,11H,1H3

InChI Key

LRHNTONFGOMKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)C#N

Origin of Product

United States

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